(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
Overview
Description
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Production
(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid has been synthesized using various methods. Hao et al. (2019) developed a kilogram-scale synthesis route for an EGFR inhibitor, employing a convergent three-component coupling strategy (Hao et al., 2019). Similarly, Deng Yong (2010) investigated a practical synthesis process for a related compound, achieving a high yield under mild reaction conditions (Deng Yong, 2010).
Application in Organic Chemistry
In the field of organic chemistry, various derivatives of this compound are synthesized for different purposes. For instance, Ye et al. (2012) used oxidative dearomatization in synthesizing furoquinolinone and angelicin derivatives, highlighting the compound's versatility in organic synthesis (Ye, Zhang, & Fan, 2012). Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring derivative, as a renewable building block in the synthesis of polybenzoxazine (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Antimicrobial and Antifungal Applications
The compound and its derivatives have shown potential in antimicrobial and antifungal applications. Bedair et al. (2006) synthesized derivatives of 4-aminophenylacetic acid and demonstrated promising antimicrobial activities (Bedair et al., 2006). Additionally, Pansare et al. (2019) explored thiazolone derivatives with the compound for anticancer and antimicrobial activity, showing effectiveness against various strains (Pansare et al., 2019).
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)9-15(17(21)22)18-10-12-3-1-2-4-14(12)16(18)20/h1-8,15,19H,9-10H2,(H,21,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZYHGGIYATKJI-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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